4-Chloro-7-(methylsulfonyl)quinazoline
Description
Significance of Quinazoline (B50416) Derivatives in Contemporary Pharmaceutical Research
Quinazoline derivatives are at the forefront of modern drug discovery, exhibiting a remarkable range of pharmacological activities. nih.govmdpi.com These include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. gsconlinepress.com The adaptability of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological effects. mdpi.com
A particularly notable application of quinazoline derivatives is in the field of oncology, where they have been successfully developed as kinase inhibitors. mdpi.comgoogle.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. google.com Several FDA-approved anticancer drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, feature the 4-anilinoquinazoline (B1210976) moiety and function by targeting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govmdpi.com The success of these drugs has spurred further research into novel quinazoline-based kinase inhibitors. nih.govekb.eg
The broad therapeutic potential of quinazolines is summarized in the table below:
| Pharmacological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Anticonvulsant | Neurology |
| Antihypertensive | Cardiovascular Diseases |
Overview of the 4-Chloro-7-(methylsulfonyl)quinazoline Structure within the Quinazoline Class
Within the diverse class of quinazoline derivatives, this compound stands out as a significant intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure is characterized by a quinazoline core with a chlorine atom at the 4-position and a methylsulfonyl group at the 7-position.
The presence of the chlorine atom at the 4-position is of particular synthetic importance. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This reactivity allows for the facile introduction of various amine-containing moieties, a common strategy in the synthesis of 4-anilinoquinazoline-based kinase inhibitors. nih.gov The methylsulfonyl group at the 7-position can influence the molecule's solubility, electronic properties, and potential for hydrogen bonding, thereby modulating its pharmacokinetic and pharmacodynamic profiles.
Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C₉H₇ClN₂O₂S |
| Molecular Weight | 242.68 g/mol |
| CAS Number | 1256955-28-8 |
The strategic placement of these functional groups makes this compound a valuable building block for the development of novel therapeutic agents, particularly in the realm of targeted cancer therapies.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methylsulfonylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGQXEVXIBNUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 Chloro 7 Methylsulfonyl Quinazoline and Its Analogs
Influence of Substituent Nature on Biological Activity
The type of chemical group attached to the quinazoline (B50416) scaffold plays a crucial role in determining the biological response.
Halogen atoms, particularly chlorine, are important substituents in the development of quinazoline-based therapeutic agents. Their position on the quinazoline ring can dramatically alter the compound's activity.
The presence of a chlorine atom at the C-4 position is a common feature in many biologically active quinazolines. For instance, 4-anilinoquinazolines with electron-withdrawing groups like chlorine at the meta or para position of the aniline (B41778) ring show increased activity. nih.gov Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines exhibit strong activity. mdpi.com
Substitutions at other positions also have significant effects. Studies on 4-anilinoquinazolines revealed that an iodo-group at the C-6 position can be detrimental to activity, while a decylamine (B41302) group at C-4 is beneficial. nih.gov In a series of 7-chloro-4-(phenylselanyl) quinoline (B57606) analogs, the presence of a chlorine atom at the 7-position was a key feature for their antinociceptive and anti-inflammatory properties. nih.gov The pyrimidine (B1678525) ring of quinazoline is generally resistant to electrophilic substitution, but the benzene (B151609) ring is more susceptible, with the order of reactivity being 8 > 6 > 5 > 7. wikipedia.org This indicates that substitutions at C-8 and C-6 are more readily achieved.
| Position | Substituent | Effect on Activity | Reference |
|---|---|---|---|
| C-4 (on aniline ring) | Chlorine (meta or para) | Increased activity | nih.gov |
| C-4 (on aniline ring) | 3-Chloro-4-fluoro | Strong activity | mdpi.com |
| C-6 | Iodo | Detrimental to activity | nih.gov |
| C-7 | Chlorine | Key for antinociceptive and anti-inflammatory effects | nih.gov |
Sulfonamide and sulfonyl groups are known to play a crucial role in the biological activity of various compounds, including quinazolines. The introduction of a sulfonamide moiety can lead to potent antitumor agents. tandfonline.comtandfonline.com
In a study of quinazoline derivatives, those with a benzene sulfonamide moiety at position 4 were found to be more active than those with the same group at position 3. tandfonline.com Furthermore, compounds with a free SO2NH2 group exhibited more effective antitumor activity than their substituted derivatives. tandfonline.com The hybridization of quinazoline with sulfonamides has been explored to develop new anticancer agents, with some showing promising synergistic effects. nih.gov
The introduction of alkyl, aryl, and heteroaryl groups at various positions of the quinazoline nucleus significantly modulates its biological activity.
Small lipophilic groups at the C-2 position of the quinazoline ring may increase activity. nih.gov For instance, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency against various cell lines. mdpi.com In a series of 2,3-disubstituted quinazolin-4(3H)-ones, the nature of the substituent at the 2-position (e.g., phenyl, methyl, methylthio) was crucial for their analgesic and anti-inflammatory functions. nih.gov
The substitution at the C-4 position with an aminophenyl group is required for tubulin polymerization inhibition. nih.gov The presence of bulky substituents at the 6 or 7-positions of the quinazoline moiety has been shown to increase potency in some cases. mdpi.com Combining quinazoline with an amino fragment like piperazine (B1678402) can significantly improve the biological characteristics compared to unsubstituted quinazolines. researchgate.net
| Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| C-2 | Small lipophilic groups | Increased activity | nih.gov |
| C-2 | Aryl groups | Moderate antiproliferative potency | mdpi.com |
| C-4 | Aminophenyl group | Required for tubulin polymerization inhibition | nih.gov |
| C-6 or C-7 | Bulky substituents | Increased potency | mdpi.com |
The electronic properties of the substituents, whether they are electron-withdrawing or electron-donating, have a profound impact on the biological activity of quinazoline derivatives.
In some series of quinazoline derivatives, electron-donating groups have been found to favor activity more than electron-withdrawing groups. nih.govnih.gov For example, an electron-releasing fragment at the C-5 and/or C-6 positions enhances activity. nih.gov In the 4-(3-bromophenyl)amino series of quinazolines, electron-donating groups like NH2 or OMe at the 6- or 7-position increased activity, suggesting a need for high electron density around the 8-position of the quinazoline ring. researchgate.net
Conversely, in other contexts, electron-withdrawing groups are beneficial. For instance, the presence of an aniline ring with electron-withdrawing groups at the meta or para position increases the activity of 4-anilinoquinazolines. nih.gov Similarly, an electron-withdrawing group at position 4 of a phenacyl group linked to 2-mercapto-3H-quinazolin-4-one is favorable for antitumor activity. nih.gov
Positional Effects of Substituents on the Quinazoline Nucleus
The specific location of a substituent on the quinazoline ring system is as critical as the nature of the substituent itself.
The pyrimidine ring of the quinazoline scaffold is a key site for modifications that influence biological activity. Small alkyl or aromatic groups at the N1 position are more tolerated than bulky groups. nih.gov
The C-2 position is a frequent target for substitution. Small lipophilic groups or electron-donating groups at this position can increase activity. nih.gov Conversely, placing a thioalkyl fragment at the C-2 position has also been shown to increase activity. nih.gov
The C-4 position is crucial for the activity of many quinazoline-based inhibitors. A 4-anilinoquinazoline (B1210976) moiety is often essential for activity. nih.gov Changing the aniline moiety at the 4-position with other groups can lead to a decrease in activity. mdpi.com
| Position | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| N1 | Small alkyl or aromatic groups | More tolerated than bulky groups | nih.gov |
| C2 | Small lipophilic groups | Increased activity | nih.gov |
| C2 | Electron-donating groups | More favorable than electron-withdrawing groups | nih.gov |
| C4 | Anilino moiety | Essential for activity | nih.gov |
Substitutions at the Benzene Ring (e.g., C5, C6, C7, C8)
The benzene ring of the quinazoline scaffold offers multiple positions (C5, C6, C7, and C8) for substitution, and modifications at these sites have been shown to significantly impact the biological profile of the resulting analogs. Research has demonstrated that the introduction of various functional groups at these positions can modulate potency, selectivity, and pharmacokinetic properties.
For instance, in the development of anticancer agents, substitutions at the C6 and C7 positions with groups like methoxy (B1213986) or other alkoxy moieties have been a common strategy to enhance activity. mdpi.comresearchgate.net The electronic and steric properties of these substituents can influence the binding affinity of the molecule to its target, such as the ATP-binding pocket of tyrosine kinases. mdpi.com Specifically, the presence of electron-withdrawing groups like fluoro, chloro, or bromo at the aniline ring attached to the C4 position, in conjunction with substitutions at C6 and/or C7, is often advantageous for antiproliferative activity. mdpi.com
Furthermore, the introduction of more complex side chains, such as amino propoxy groups at C6 or C7, has been explored, with studies indicating that the position of this substitution can lead to differential activity. mdpi.com The presence of iodine at the C6 and C8 positions has also been investigated, with the rationale that the increased lipophilicity and surface area could improve absorption and distribution of the compounds. nih.gov
The following table summarizes the effects of various substitutions at the benzene ring of quinazoline analogs on their biological activity, as reported in different studies.
| Position(s) | Substituent(s) | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C6 and/or C7 | Methoxy or other alkoxy groups | Enhancement of anticancer activity. | mdpi.comresearchgate.net |
| C6 and/or C7 in conjunction with substituted aniline at C4 | Electron-withdrawing groups (F, Cl, Br) on aniline ring | Advantageous for antiproliferative activity. | mdpi.com |
| C6 or C7 | Amino propoxy side chain | Differential activity based on position (7-amino propoxy more active in some cases). | mdpi.com |
| C6 and C8 | Iodine | Increased lipophilicity, potentially improving absorption and distribution. | nih.gov |
Molecular Hybridization and Derivatization Strategies
To broaden the therapeutic potential and explore novel mechanisms of action, researchers have employed molecular hybridization and derivatization strategies, combining the quinazoline scaffold with other pharmacologically active moieties.
Quinazoline-Heterocycle Conjugates (e.g., Pyrrole, Indole (B1671886), Triazole, Thiazolidinone, Thiazole (B1198619), Azetidinone, Pyrazole (B372694), Isoxazole (B147169), Purine)
The conjugation of quinazolines with various five-membered heterocyclic rings has emerged as a fruitful approach in medicinal chemistry. preprints.org This strategy aims to create hybrid molecules that may exhibit synergistic effects or possess entirely new biological activities. preprints.orgmdpi.com
Pyrrole and Indole: The combination of a quinazolinone fragment with an indole moiety has been investigated for its potential to enhance pharmaceutical value. mdpi.com Indole-containing quinazoline derivatives have been reported as inhibitors of protein kinase CK2 and poly(ADP-ribose)polymerase-1 (PARP-1). mdpi.com
Triazole: Quinazoline-triazole hybrids have been synthesized and evaluated for various biological activities, including as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.govresearchgate.net These hybrids have also been explored for their cytotoxic effects against cancer cell lines. nih.gov
Thiazolidinone and Thiazole: The fusion of a thiazolidinone or thiazole ring to the quinazoline nucleus has been explored to create compounds with a wide spectrum of activities. asianpubs.org Thiazole-fused quinazolinones have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com
Pyrazole and Isoxazole: Quinazoline derivatives linked to pyrazole and isoxazole heterocycles have been synthesized and evaluated. For example, a series of 1,2,4-oxadiazole-isoxazole linked quinazoline compounds were screened for anticancer activity. researchgate.net
Purine: While not as extensively documented in the provided context, the structural similarity between purines and the quinazoline core suggests the potential for creating hybrid structures with interesting biological profiles.
The following table provides examples of quinazoline-heterocycle conjugates and their reported biological activities.
| Heterocycle | Reported Biological Activity of Conjugate | Reference |
|---|---|---|
| Pyrrole | Potential for enhanced pharmaceutical value. | mdpi.com |
| Indole | Protein kinase CK2 and PARP-1 inhibition. | mdpi.com |
| Triazole | Acetylcholinesterase inhibition, anticancer activity. | nih.govresearchgate.netnih.gov |
| Thiazolidinone | Wide spectrum of biological activities. | asianpubs.org |
| Thiazole | Cytotoxicity against cancer cell lines. | mdpi.com |
| Pyrazole | Anticancer activity. | nih.gov |
| Isoxazole | Anticancer activity. | researchgate.net |
Design of Dual-Targeting Quinazoline Derivatives
A promising strategy in modern drug discovery is the development of single molecules that can simultaneously modulate multiple biological targets. nih.gov This approach, known as polypharmacology, can offer advantages in terms of enhanced efficacy and the potential to overcome drug resistance. nih.govnih.gov
Quinazoline-based dual inhibitors have been designed to target various combinations of enzymes and receptors. For example, researchers have successfully developed dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.gov This was achieved by integrating a quinazoline-based PI3K pharmacophore with the zinc-binding functional group of an HDAC inhibitor. nih.gov Similarly, dual inhibitors targeting both HDACs and tubulin have been synthesized and evaluated for their anticancer potential. tandfonline.com
The design of such dual-targeting agents often involves the careful selection of pharmacophoric elements from known inhibitors of the individual targets and linking them together in a single molecular framework. This approach has led to the discovery of lead compounds with potent, nanomolar inhibitory activities against their intended targets and significant in vivo anticancer efficacy. nih.gov
Pharmacophoric Features Essential for Biological Activities
The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. nih.govresearchgate.netresearchgate.net A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.
For many biologically active quinazoline derivatives, particularly those targeting protein kinases, several key pharmacophoric features have been identified. mdpi.com The 4-anilinoquinazoline moiety is a common and often essential pharmacophoric group for epidermal growth factor receptor (EGFR) inhibitory activity. mdpi.com The nitrogen atom at position 1 (N1) of the quinazoline ring frequently acts as a hydrogen bond acceptor, interacting with a key amino acid residue in the hinge region of the kinase domain.
The nature and position of substituents on both the quinazoline ring and the aniline moiety are crucial for modulating activity and selectivity. mdpi.comscispace.com As mentioned previously, substitutions at the C6 and C7 positions of the quinazoline ring are important for EGFR inhibition. mdpi.com Furthermore, the presence of specific groups on the aniline ring, such as small, lipophilic, electron-withdrawing groups, can significantly enhance potency. mdpi.com
The following table summarizes key pharmacophoric features of quinazoline derivatives and their importance for biological activity.
| Pharmacophoric Feature | Importance for Biological Activity | Reference |
|---|---|---|
| 4-Anilinoquinazoline moiety | General pharmacophoric group for EGFR inhibitory activity. | mdpi.com |
| Nitrogen at position 1 (N1) | Acts as a hydrogen bond acceptor in the hinge region of kinases. | |
| Substitutions at C6 and C7 | Crucial for modulating EGFR inhibitory activity. | mdpi.com |
| Substituents on the aniline ring | Small, lipophilic, electron-withdrawing groups can enhance potency. | mdpi.com |
| Molecular shape and conformation | Favorable positioning of functional groups for target interaction. |
Preclinical Biological Activities and Mechanistic Insights of 4 Chloro 7 Methylsulfonyl Quinazoline Analogs
Anticancer and Antiproliferative Mechanisms
Quinazoline (B50416) derivatives exhibit significant anticancer and antiproliferative effects by targeting various signaling pathways crucial for tumor growth and progression. mdpi.comresearchgate.net The versatility of the quinazoline scaffold allows for structural modifications that can enhance potency and selectivity against specific cancer-related targets. nih.gov
A primary mechanism through which quinazoline analogs exert their anticancer effects is the inhibition of protein kinases. nih.gov These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. mdpi.com The quinazoline core is a privileged structure for designing ATP-competitive kinase inhibitors. nih.gov
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. nih.govresearchgate.net Overexpression or mutation of EGFR is a hallmark of various cancers, making it a prime target for anticancer therapies. nih.govmdpi.com Quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, have been developed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity. mdpi.comnih.gov
Numerous studies have focused on synthesizing and evaluating 4-anilinoquinazoline (B1210976) derivatives as potent EGFR inhibitors. japsonline.comamazonaws.com Structure-activity relationship (SAR) studies have revealed that modifications at the C-6 and C-7 positions of the quinazoline ring can significantly influence their inhibitory activity and selectivity. mdpi.comnih.gov For instance, the introduction of a benzamide (B126) moiety at the sixth position of 4-anilinoquinazoline derivatives has shown high affinity for EGFR. japsonline.com Similarly, novel 4-arylamino-quinazoline derivatives have been synthesized as potential inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R. mdpi.com
Some quinazoline derivatives have demonstrated potent inhibitory activity against both wild-type and mutant EGFR. For example, certain thiourea-containing quinazoline analogs have shown IC50 values in the nanomolar range against EGFR. japsonline.com Furthermore, some 4-anilinoquinazoline analogs have displayed inhibitory activity against EGFR with IC50 values comparable to or even better than the reference drug gefitinib. mdpi.com
Table 1: Inhibitory Activity of Selected Quinazoline Analogs against EGFR
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analog | EGFR | 0.096 | japsonline.com |
| Thiourea containing quinazoline analog (6a & 6b) | EGFR | 0.02 | japsonline.com |
| Thioether linked derivatives (7a & 7b) | EGFR | 0.01 | japsonline.com |
| 4-anilinoquinazoline analogue (Compound 2) | EGFR | 0.1 | japsonline.com |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. bohrium.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling pathway is a key regulator of angiogenesis. bohrium.comtandfonline.com VEGFR-2, a tyrosine kinase receptor, is a primary mediator of VEGF-driven angiogenesis, making it an important target for cancer therapy. bohrium.comnih.govmdpi.com
Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase. tandfonline.comnih.govmdpi.com For instance, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov One of these compounds, SQ2, exhibited promising VEGFR-2 kinase inhibition with an IC50 of 0.014 µM. nih.gov
Other quinazoline-based compounds have also shown significant VEGFR-2 inhibitory activity. For example, a 2,4-disubstituted quinazoline derivative, 11d, was found to have an IC50 value of 5.49 μM against VEGFR2. nih.gov Furthermore, certain quinazoline sulfonamide derivatives have demonstrated inhibitory activity against both EGFR and VEGFR-2. mdpi.com
Table 2: Inhibitory Activity of Selected Quinazoline Analogs against VEGFR-2
| Compound | IC50 (µM) | Reference |
|---|---|---|
| SQ2 | 0.014 | nih.gov |
| 11d | 5.49 | nih.gov |
| Compound 3j | 0.197 | tandfonline.com |
| Compound 3i | 0.120 | tandfonline.com |
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell proliferation, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is frequently observed in various cancers, contributing to tumorigenesis and drug resistance. nih.govresearchgate.net
Quinazoline-based compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway. nih.govnih.gov A series of dimorpholinoquinazoline-based inhibitors were synthesized, and one compound, 7c, was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.govmdpi.comnih.gov This compound also demonstrated the ability to trigger PARP1 cleavage, indicating the induction of apoptosis. nih.govmdpi.com
Other studies have also reported the development of quinazoline derivatives as PI3K inhibitors. ekb.eg For instance, a quinazolinone chalcone (B49325) derivative was shown to inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells. nih.gov These findings highlight the potential of quinazoline analogs to target this critical cancer-related pathway.
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome segregation and cytokinesis. mdpi.com Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumor progression. mdpi.com
Quinazoline derivatives have emerged as potent inhibitors of Aurora kinases. mdpi.comacs.orgresearchgate.netacs.org A series of novel quinazoline-based compounds were developed as Aurora kinase inhibitors, with compounds 9a and 9h showing excellent Aurora A kinase inhibition with IC50 values of 6.0 and 2.8 nM, respectively. acs.orgacs.orgacs.org Another study reported a quinazolin-4(3H)-one derivative, BIQO-19, which exhibited antiproliferative activity against non-small cell lung cancer cells through the inhibition of Aurora kinase A. mdpi.comnih.gov The design of these inhibitors often involves replacing a pyrimidine (B1678525) core with a quinazoline scaffold to improve anticancer activity. acs.org
Table 3: Inhibitory Activity of Selected Quinazoline Analogs against Aurora Kinase
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 9a | Aurora A | 6.0 | acs.orgacs.org |
| 9h | Aurora A | 2.8 | acs.orgacs.org |
| Barasertib (AZD1152) | Aurora B | 0.37 | researchgate.net |
| Acetanilide-aminopyrazole-substituted quinazoline (54) | Aurora B | < 1 | researchgate.net |
AKT1, also known as protein kinase B alpha, is a serine/threonine kinase that is a central node in the PI3K signaling pathway. It plays a critical role in promoting cell survival and inhibiting apoptosis. While many quinazoline derivatives modulate the PI3K/Akt/mTOR pathway, specific direct inhibitors of AKT1 among the 4-Chloro-7-(methylsulfonyl)quinazoline analogs are less explicitly detailed in the provided context. However, the inhibition of the upstream kinase PI3K or the broader PI3K/Akt/mTOR pathway by quinazoline compounds indirectly leads to the inhibition of AKT activity. nih.govmdpi.com
Kinase Inhibition
Src-Dependent Rip2 Inhibition
Recent research has identified 4-anilinoquinazoline derivatives as potent and selective inhibitors of the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) signaling pathway, acting through the downstream receptor-interacting serine/threonine-protein kinase 2 (RIPK2). nih.gov While the direct dependency on Src kinase for this inhibition is a subject of ongoing investigation, the crucial role of RIPK2 in the inflammatory signaling cascade is well-established. RIPK2 is a key adapter protein for NOD1 and NOD2, and its activation leads to the recruitment of other signaling molecules, culminating in the activation of NF-κB and MAP kinases. nih.govfrontiersin.orgfrontiersin.org
A 2024 study highlighted a series of 4-anilinoquinazoline compounds that demonstrated nanomolar inhibitory activity against the NOD1-RIPK2 signaling pathway. chemrxiv.org Notably, compound 37 from this series was found to be a selective inhibitor of RIPK2 over other kinases like EGFR and VEGFR. nih.gov The mechanism of inhibition was elucidated through the crystallographic structure of the RIPK2-compound 37 complex, providing a detailed view of the binding interactions. nih.govchemrxiv.org This structural insight paves the way for the design of novel and specific NOD1-RIPK2 signaling inhibitors based on the 4-anilinoquinazoline scaffold. nih.gov The inhibition of this pathway has significant therapeutic potential for treating severe infections and inflammatory diseases. chemrxiv.org
Enzyme Inhibition Beyond Kinases
The therapeutic potential of this compound analogs extends beyond kinase inhibition, with several studies demonstrating their activity against a range of other critical enzymes involved in various cellular processes.
Dihydrofolate Reductase (DHFR) Inhibition
Quinazoline derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govacs.org The structural similarity of the quinazoline scaffold to the natural substrate of DHFR, folic acid, has made it an attractive starting point for the design of potent inhibitors. nih.gov Structure-activity relationship (QSAR) studies have been conducted on various series of quinazolines to understand the molecular features that govern their inhibitory activity. nih.govacs.org These studies have provided valuable insights into the optimal substitutions on the quinazoline ring for enhanced binding to the active site of DHFR.
| Compound ID | Modification | Target | IC50 (µM) |
| Compound A | 2,4-diamino-5-methyl-6-((3,4,5-trimethoxyanilino)methyl)quinazoline | Rat Liver DHFR | 0.002 |
| Compound B | 2,4-diamino-5-chloro-6-((3,4,5-trimethoxyanilino)methyl)quinazoline | Rat Liver DHFR | 0.003 |
| Compound C | 2,4-diamino-5-methyl-6-((4-(benzyloxy)anilino)methyl)quinazoline | Rat Liver DHFR | 0.015 |
This table presents a selection of quinazoline-based DHFR inhibitors and their reported IC50 values. The data is illustrative of the potency that has been achieved with this class of compounds.
Thymidylate Synthase (TS) Inhibition
Analogs of 4-oxo-quinazoline have been identified as potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. nih.govnih.gov The development of quinazoline-based TS inhibitors has been a significant area of research in cancer chemotherapy. acs.orgsci-hub.st One notable example is N10-propargyl-5,8-dideazafolic acid, a quinazoline antifolate that has been the subject of extensive structural modifications to improve its therapeutic index. nih.govnih.gov
Studies have explored the impact of various substitutions on the quinazoline ring and the side chain on TS inhibitory activity. For instance, the replacement of the 4-oxo group with a 4-thio functionality was found to have minimal impact on TS inhibition, whereas the introduction of a 4-methylthio group significantly diminished activity. nih.gov
| Compound ID | Description | Target | IC50 (µM) |
| N10-propargyl-5,8-dideazafolic acid | 4-oxo-quinazoline analog | L1210 TS | 0.06 |
| 4-thio analog of N10-propargyl-5,8-dideazafolic acid | 4-thio-quinazoline analog | L1210 TS | 0.07 |
| Compound 12 | 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) hybrid | Thymidylate Synthase | 2.52 |
| Compound 13 | 1,2,3-triazole and 1,3,4-oxadiazole hybrid | Thymidylate Synthase | 4.38 |
This table showcases the inhibitory potency of selected quinazoline analogs and other compounds against thymidylate synthase.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The quinazoline scaffold has been successfully utilized in the design of highly potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. nih.govnih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. nih.gov
A series of spiro cyclohexane-1,2'-quinazoline derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov Several of these compounds exhibited exceptional potency, with IC50 values in the low nanomolar range, significantly more potent than the reference drug linagliptin. nih.gov Another class of potent DPP-4 inhibitors is the thiazole-clubbed quinazoline derivatives, with some compounds showing IC50 values in the nanomolar range. nih.govresearchgate.net
| Compound Class | Example Compound | Target | IC50 (nM) |
| Spiro cyclohexane-1,2'-quinazoline | Compound 11 | DPP-4 | 0.0005 |
| Spiro cyclohexane-1,2'-quinazoline | Compound 16 | DPP-4 | 0.0008 |
| Spiro cyclohexane-1,2'-quinazoline | Compound 18a | DPP-4 | 0.0012 |
| Thiazole-clubbed quinazoline | Compound 27 | DPP-4 | 1.12 |
This table highlights the remarkable potency of quinazoline-based DPP-4 inhibitors.
RecQ Helicase Inhibition
Quinazoline derivatives have emerged as inhibitors of RecQ helicases, a family of enzymes crucial for maintaining genomic stability. nih.govnih.gov One prominent member of this family is Werner syndrome helicase (WRN), which is overexpressed in several cancers and represents a promising therapeutic target. nih.govresearchgate.net
A specific quinazoline derivative, kzl052, has been shown to exert its antiproliferative effects in prostate cancer cells in a WRN-dependent manner. nih.govnih.govresearchgate.net This compound was found to directly bind to the WRN protein. nih.gov Furthermore, a series of novel quinazolinone derivatives have been designed and synthesized as pan-RecQ helicase inhibitors, with some compounds demonstrating moderate inhibitory activity against Bloom syndrome (BLM) helicase, WRN, and RECQ1 helicases. nih.govbohrium.com
| Compound ID | Target Helicase | IC50 (µM) |
| kzl052 | WRN (in PC3 cells) | 0.39 |
| kzl052 | WRN (in LNCaP cells) | 0.11 |
| Compound 11g | BLM, WRN, RECQ1 | Moderate Inhibition |
This table presents the inhibitory activity of quinazoline derivatives against RecQ helicases.
Topoisomerase 1 Inhibition
The quinazoline scaffold has been explored for the development of non-camptothecin inhibitors of topoisomerase I, a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. nih.govresearcher.life Camptothecin and its analogs are clinically used topoisomerase I inhibitors, but they are associated with certain limitations, prompting the search for alternative chemical scaffolds. mdpi.comnih.gov
An imidazo[2,1-b]quinazoline derivative, compound 12, has been identified as a human topoisomerase I inhibitor. nih.gov This compound demonstrated potent cytotoxic activity against bone cancer cells with an IC50 of 1.47 µM. nih.gov The development of such non-camptothecin inhibitors with novel mechanisms of action holds promise for overcoming some of the challenges associated with existing therapies. nih.gov
| Compound ID | Description | Target | IC50 (µM) |
| Compound 12 | Imidazo[2,1-b]quinazoline derivative | Human Topoisomerase I | 1.47 (in HOS cells) |
This table shows the inhibitory activity of a quinazoline derivative against human topoisomerase I.
Tankyrase Inhibition
Quinazolin-4-one derivatives have been identified as a promising scaffold for the development of tankyrase inhibitors. nih.govbiorxiv.org Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are considered valuable drug targets, particularly in oncology, due to their role in cellular signaling pathways such as Wnt/β-catenin signaling. nih.govresearchgate.netnih.gov
Research into 2-arylquinazolin-4-ones has led to the identification of potent and highly selective inhibitors of tankyrases. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazolin-4-one core can significantly influence inhibitory potency. For instance, studies focusing on the C-8 position revealed that introducing larger substituents, such as nitro- and diol-groups, can create new interactions within the nicotinamide (B372718) binding site of Tankyrase 2 (TNKS2), thereby improving both affinity and selectivity. nih.gov
Specific analogs have demonstrated significant inhibition of TNKS2. The diol-based compound EXQ-1e showed a pIC50 of 7.19, while the nitro-based compound EXQ-2d had a pIC50 value of 7.86. nih.gov Another study reported IC50 values of 14 nM and 65 nM for two different C-8 substituted quinazolin-4-ones. researchgate.net These inhibitors have been shown to effectively attenuate the Wnt/β-catenin signaling pathway in cell-based assays with sub-micromolar IC50 values. nih.govresearchgate.net The selectivity of these compounds is also a key feature; while some analogs show high selectivity for tankyrases, others also exhibit inhibitory activity against other PARP enzymes. researchgate.net
| Compound | Target | Inhibitory Activity |
|---|---|---|
| EXQ-1e (diol-based) | TNKS2 | pIC50 = 7.19 nih.gov |
| EXQ-2d (nitro-based) | TNKS2 | pIC50 = 7.86 nih.gov |
| Compound 40 | TNKS2 | IC50 = 14 nM researchgate.net |
| Compound 49 | TNKS2 | IC50 = 65 nM researchgate.net |
Poly-(ADP-ribose) Polymerase (PARP) Inhibition
The quinazolinone scaffold is a well-established pharmacophore for the development of Poly-(ADP-ribose) Polymerase (PARP) inhibitors. researchgate.net PARP enzymes are crucial for DNA repair, and their inhibition is a key therapeutic strategy in oncology, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. researchgate.netnih.gov
Various quinazolinone derivatives have shown low nanomolar inhibition against PARP enzymes. researchgate.net A series of novel 4-Hydroxyquinazoline derivatives were designed to enhance sensitivity in PARP inhibitor-resistant cells. nih.gov Among these, compound B1 demonstrated effective inhibition of PARP1 with an IC50 value of 63.81 ± 2.12 nM. nih.gov This compound was shown to dose-dependently suppress intracellular PAR formation, a marker of PARP activity. nih.gov
Furthermore, the discovery of quinazoline-2,4(1H,3H)-dione derivatives has yielded highly potent PARP-1/2 inhibitors. nih.gov One such compound, Cpd36, exhibited remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov The structural requirements for potent PARP inhibition have been explored, with studies identifying compounds like 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) as a potent inhibitor with an IC50 of 400 nM. researchgate.net These findings underscore the versatility of the quinazoline nucleus in designing potent PARP inhibitors. researchgate.netresearchgate.net
| Compound | Target | IC50 |
|---|---|---|
| B1 (4-Hydroxyquinazoline derivative) | PARP1 | 63.81 ± 2.12 nM nih.gov |
| Cpd36 (Quinazoline-2,4(1H,3H)-dione derivative) | PARP-1 | 0.94 nM nih.gov |
| Cpd36 (Quinazoline-2,4(1H,3H)-dione derivative) | PARP-2 | 0.87 nM nih.gov |
| NU-1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | PARP | 400 nM researchgate.net |
Alpha-Glucosidase Inhibition
Quinazolin-4(3H)-one derivatives have also been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. bohrium.comnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management. scielo.brnih.gov
A study on novel N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides demonstrated good inhibitory activity against the α-glucosidase enzyme. bohrium.com Specifically, a compound from this series containing a 4-methylbenzylidene moiety (compound 5a) exhibited the best activity. bohrium.com Other research has identified quinazolinone-1,2,3-triazole derivatives and analogs with a phenoxy-quinazolinone pharmacophore as potent competitive α-glucosidase inhibitors. nih.gov For example, phenoxy-acetamide scaffolds linked to quinazolinones showed higher inhibitory activities (IC50 values of 55.6–149.2 µM) than the standard drug acarbose. nih.gov The mechanism of inhibition for some analogs has been determined to be a mix of competitive and non-competitive inhibition. scielo.br
| Compound Type | Inhibitory Activity (IC50) |
|---|---|
| Phenoxy-acetamide quinazolinone scaffolds | 55.6–149.2 µM nih.gov |
| Quinoline (B57606)–1,3,4-oxadiazole conjugates | 15.85 to 63.59 µM nih.gov |
Cellular and Molecular Targets
Induction of Apoptosis (e.g., Caspase-3 Activation, Bcl-2 Modulation)
Analogs of quinazoline have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.complos.orgnih.gov This is a critical mechanism for many anticancer agents. The induction of apoptosis by these compounds often involves the modulation of key proteins in the apoptotic pathway.
For instance, a novel series of quinazolines containing a substituted-sulfonamide moiety was synthesized, and two compounds, 4d and 4f, were found to exert strong cytotoxicity against MCF-7 breast cancer cells. mdpi.comnih.gov Further investigation revealed that these compounds effectively trigger apoptosis. mdpi.com Molecular docking studies suggested that compounds 4d and 4f fit well into the active site of Bcl-2, an anti-apoptotic protein, indicating that their pro-apoptotic effect may be mediated through Bcl-2 modulation. nih.gov
Other quinazoline derivatives, such as the 4-arylaminoquinazoline MPC-6827, induce apoptosis following mitotic arrest. nih.gov The apoptotic process initiated by MPC-6827 involves the loss of mitochondrial membrane potential, activation of caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase. nih.gov Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown to induce disruption of the mitochondrial membrane potential and apoptosis in cancer cells. mdpi.com
Cell Cycle Arrest (e.g., G2/M Phase)
A common mechanism of action for antiproliferative quinazoline analogs is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. mdpi.comnih.gov Many quinazoline derivatives have been observed to cause arrest specifically in the G2/M phase of the cell cycle. nih.govfrontiersin.org
The 4-arylaminoquinazoline derivative MPC-6827 was found to cause a pronounced G2-M cell cycle arrest in MCF-7 breast carcinoma and Jurkat leukemia cells, which was followed by the induction of apoptosis. nih.gov This G2/M arrest is often linked to the compound's effect on microtubule dynamics. frontiersin.org However, not all quinazoline analogs induce arrest at the G2/M phase. For example, the quinazoline-sulfonamide hybrids 4d and 4f were found to mediate cell cycle arrest at the G1 phase in MCF-7 cells. mdpi.comnih.gov Another study on 7-chloro-4-aminoquinoline-benzimidazole hybrids showed an increased percentage of cells in the subG0/G1 phase, suggesting prevention of entry into a new cell cycle. mdpi.com
Microtubule Polymerization Inhibition
Several quinazoline analogs exert their anticancer effects by targeting microtubules, essential components of the cytoskeleton involved in cell division. plos.orgnih.gov These compounds can act as microtubule-destabilizing agents, inhibiting their polymerization. plos.org
MPC-6827, a potent proapoptotic molecule, was identified as a microtubule-disrupting agent. nih.gov It effectively inhibited the polymerization of tubulin in vitro and disrupted the formation of microtubules in various tumor cell lines. nih.gov Studies showed that MPC-6827 competes with colchicine (B1669291) for binding to tubulin. nih.gov Similarly, LJK-11, a synthetic analog of 5, 8-disubstituted quinazolines, was identified as a cell mitosis blocker that acts as a microtubule-destabilizing agent by inhibiting microtubule polymerization. plos.org
More recently, a series of novel quinazoline-4-tetrahydroquinoline analogues were designed as tubulin polymerization inhibitors that target the colchicine binding site. nih.gov The co-crystal structure of one of the most potent compounds, 4a4, with tubulin confirmed its binding at this site, providing a structural basis for its potent antiproliferative activities. nih.gov
Inhibition of Tumor Cell Migration and Invasiveness
Analogs of this compound have demonstrated notable capabilities in hindering the migration and invasion of tumor cells, which are critical processes in cancer metastasis. For instance, a novel series of 4-aniline quinazoline derivatives was synthesized and evaluated for its effects on cell motility. nih.gov Among these, compound Y22 showed a potent inhibitory effect on the migration of MDA-MB-231 breast cancer cells, as demonstrated in Transwell assays. nih.gov As the concentration of Y22 increased, the inhibition of cell proliferation was enhanced, and the cells underwent morphological changes consistent with apoptosis. nih.gov
Similarly, a series of quinazoline-4-tetrahydroquinoline analogues were developed, with compound 4a4 identified as a potent inhibitor of tumor cell migration. nih.gov Further research into quinazoline/phenylsulfonylfuroxan hybrids revealed that compound 25q possessed a remarkable capacity to suppress the migration of H1975 lung cancer cells. cabidigitallibrary.org
The quinazoline analog HMJ-30 has also been shown to suppress cell migration in human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis which supports tumor invasion. nih.govresearchgate.net Another study on 7-aminoalkoxy-4-aryloxy-quinazoline ureas identified a promising compound, designated as 36, which was specifically assessed for its ability to inhibit cancer cell invasion. nih.gov These findings collectively underscore the potential of this class of compounds to interfere with the metastatic cascade by inhibiting the movement and invasiveness of cancer cells.
Suppression of Angiogenesis
The formation of new blood vessels, or angiogenesis, is a vital process for tumor growth and survival. Several analogs of this compound have been investigated for their anti-angiogenic properties. The quinazoline derivative HMJ-30, identified as 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino) quinazoline, has shown significant anti-angiogenic effects. nih.govresearchgate.net In vitro studies demonstrated that HMJ-30 disrupts the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs) and suppresses their migration when induced by vascular endothelial growth factor (VEGF). nih.govresearchgate.net Furthermore, HMJ-30 was observed to inhibit vessel branching and sprouting in both chicken chorioallantoic membrane (CAM) and rat aortic ring assays. nih.govresearchgate.net The mechanism behind this activity involves the induction of endothelial cell apoptosis. nih.govresearchgate.net
Another line of research focused on a series of 7-aminoalkoxy-4-aryloxy-quinazoline ureas, which were designed as multi-tyrosine kinase inhibitors targeting receptors like VEGFR and PDGFR that are crucial for angiogenesis. nih.gov These compounds, particularly compound 36, proved to be highly potent inhibitors of VEGFR and demonstrated the ability to limit the formation of capillary tube networks by HUVECs. nih.gov Molecular docking studies have also pointed to the potential of quinazoline analogs to inhibit vascular endothelial growth factor receptor (VEGFR) kinase, which is correlated with their biological activity. researchgate.net
In Vitro Antiproliferative Efficacy against Cancer Cell Lines
Derivatives of the this compound scaffold have been extensively evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These studies consistently show that structural modifications to the quinazoline core can lead to compounds with significant cytotoxic activity against a range of malignancies.
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Numerous studies have confirmed the antiproliferative effects of this compound analogs on breast cancer cells. A novel series of quinazoline-sulfonamide hybrids showed that compounds 4d and 4f exerted the strongest cytotoxicity against MCF-7 cells, with IC50 values of 2.5 µM and 5 µM, respectively. mdpi.comnih.govnih.gov Another study reported two quinazoline Schiff bases, compounds 1 and 2, which demonstrated remarkable antiproliferative effects against the MCF-7 cell line with IC50 values of 6.25 µM and 5.91 µM after 72 hours of treatment. nih.gov
The activity of these analogs extends to triple-negative breast cancer cell lines as well. For example, isatin-based hybrids 5e and 10g were found to be highly active against MDA-MB-231 cells, with IC50 values of 12.35 µM and 12.00 µM, respectively. nih.gov A separate series of 4-aniline quinazoline derivatives included compound Y22, which exhibited a potent inhibitory effect on MDA-MB-231 cells with an IC50 value of 4.53 µM. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4d | MCF-7 | 2.5 | mdpi.comnih.govnih.gov |
| 4f | MCF-7 | 5 | mdpi.comnih.govnih.gov |
| Compound 1 (Schiff Base) | MCF-7 | 6.25 | nih.gov |
| Compound 2 (Schiff Base) | MCF-7 | 5.91 | nih.gov |
| Compound 4 | MCF-7 | 72.22 ± 0.14 | nih.gov |
| 5e | MDA-MB-231 | 12.35 ± 0.12 | nih.gov |
| 10g | MDA-MB-231 | 12.00 ± 0.13 | nih.gov |
| Y22 | MDA-MB-231 | 4.53 | nih.gov |
Liver Cancer Cell Lines (e.g., HepG2)
The antiproliferative activity of these quinazoline derivatives has also been assessed against hepatocellular carcinoma cell lines. In a study evaluating quinazoline-sulfonamide hybrids, compound 4d showed an IC50 value of 9 µM against HepG2 cells, while compound 4f had an IC50 of 11.7 µM. mdpi.comnih.gov Another investigation of novel quinazolinone derivatives found that compound 4 exhibited an IC50 value of 53.29 µM against the HepG2 cell line. nih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4d | HepG2 | 9 | mdpi.comnih.gov |
| 4f | HepG2 | 11.7 | mdpi.comnih.gov |
| Compound 4 | HepG2 | 53.29 ± 0.25 | nih.gov |
| Compound 9 | HepG2 | 171.4 ± 0.12 | nih.gov |
Colon Cancer Cell Lines (e.g., HT-29, Caco-2)
Analogs of this compound have demonstrated efficacy against colon cancer cell lines. For instance, a series of 4-anilinoquinazoline analogues were evaluated, with compound DW-8 showing a significant antiproliferative effect on the HT29 cell line with an IC50 value of 5.80 µM. mdpi.com In another study, the quinazolinone derivative, compound 4, was effective against Caco-2 cells with an IC50 of 23.31 µM. nih.gov Furthermore, the quinazoline-sulfonamide hybrids 4d and 4f were tested against the LoVo colon cancer cell line, displaying IC50 values of 6.87 µM and 9.76 µM, respectively. mdpi.comnih.gov
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DW-8 | HT-29 | 5.80 ± 0.92 | mdpi.com |
| Compound 4 | Caco-2 | 23.31 ± 0.09 | nih.gov |
| 4d | LoVo | 6.87 | mdpi.comnih.gov |
| 4f | LoVo | 9.76 | mdpi.comnih.gov |
Lung Cancer Cell Lines (e.g., A-549)
The in vitro antiproliferative potential of these compounds has been confirmed in non-small cell lung cancer models. The quinazoline-sulfonamide hybrid 4d was particularly effective against the A-549 cell line, with a reported IC50 value of 5.6 µM. mdpi.comnih.gov Its counterpart, compound 4f, also showed promising activity with an IC50 of 10.14 µM against the same cell line. mdpi.comnih.gov The broad-spectrum activity of these analogs highlights their potential as lead structures in the development of new anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4d | A-549 | 5.6 | mdpi.comnih.gov |
| 4f | A-549 | 10.14 | mdpi.comnih.gov |
Leukemia Cell Lines (e.g., K562)
No specific studies detailing the cytotoxic or mechanistic effects of this compound or its direct analogs on the K562 leukemia cell line were identified. Research on other quinazoline derivatives has shown varied effects on leukemia cells, but these findings are not directly applicable to the specified compound.
Prostate Cancer Cell Lines (e.g., PC3, DU-145)
Similarly, there is a lack of published research on the activity of this compound against prostate cancer cell lines such as PC3 and DU-145. The broader class of quinazolines has been investigated for anti-prostate cancer properties, with some compounds showing inhibitory effects, but specific data for the requested compound is not available.
Broad Spectrum Activity (e.g., NCI-60 Cell Line Panel)
A search of publicly available data from the National Cancer Institute (NCI-60) human tumor cell line screen did not yield any specific results for this compound. This suggests that the compound may not have been submitted for screening, or the results have not been publicly disclosed.
Antimicrobial Activities
While quinazoline derivatives, in general, have been explored for their antimicrobial properties, there is no specific information available concerning the antibacterial, antifungal, or antiviral efficacy of this compound.
Antibacterial Efficacy
No studies were found that specifically investigated the antibacterial activity of this compound or its close analogs against any bacterial strains.
Antifungal Efficacy
There is no available data on the antifungal properties of this compound.
Antiviral Efficacy
No published research was identified that assesses the antiviral activity of this compound.
Antitubercular Efficacy
The search for novel antitubercular agents has led to the investigation of various quinazoline derivatives. Studies have shown that the quinoline ring, a related scaffold, can confer significant anti-tuberculosis (TB) activity, making quinoline-based structures promising leads for new TB drug development. researchgate.net For instance, a series of 7-chloro-4-quinolinylhydrazones demonstrated noteworthy in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net
Research into 4-anilinoquinazolines and their quinoline counterparts has identified key structural features important for Mtb inhibition. While 6,7-dihydroxy or 6,7-dimethoxy substitutions on the quinazoline ring showed some activity, the modification of a 6-OH quinazoline to a 7-OH quinazoline resulted in a significant loss of activity. nih.gov Conversely, the inclusion of fluorine on the aniline (B41778) ring attached at the 4-position markedly increased antitubercular effects. nih.gov Another study on 4-(S-Butylthio)quinazoline found it to be more active than isoniazid (B1672263) against atypical strains of mycobacteria, highlighting the potential of substitutions at the 4-position. nih.gov These findings suggest that the substitution pattern on the quinazoline ring, including the position of halogen atoms, is critical for antitubercular efficacy.
Anti-Inflammatory Activities
Quinazolinone derivatives, which are oxidized forms of quinazolines, are recognized for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effect is often linked to the presence of electron-withdrawing groups at various positions on the quinazolinone system. mdpi.com A study on novel 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones reported that these compounds exhibited moderate to significant anti-inflammatory activity in the carrageenan-induced rat paw edema model when compared to the standard drug, diclofenac. ijpsdronline.com
In another investigation, a series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Several compounds with halogen substituents on a phenyl ring, such as 4-chloro (compound 8d ), 4-bromo (compound 8g ), and 4-trifluoromethyl (compound 8k ), showed potent inhibition of NO production, with IC50 values significantly lower than that of the reference drug, dexamethasone. rsc.org This suggests that the presence of a halogen on an associated aryl ring can substantially contribute to the anti-inflammatory potential of the quinazoline scaffold. rsc.org
A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. The majority of selective COX-2 inhibitors are diaryl heterocycles, where a sulfonamide or methylsulfonyl group on one of the aryl rings is often essential for optimal COX-2 selectivity and potency. nih.gov
Several studies have explored quinazoline and quinazolinone derivatives as COX inhibitors. One study synthesized 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives carrying a para-sulfonamide group. The most active analog, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum COX-2 inhibition of 47.1% at a 20 μM concentration. nih.gov
Another research effort focused on developing selective COX-1 inhibitors based on a 2,4,7-substituted quinazoline core. nih.gov They found that derivatization at these positions could yield highly potent and selective COX-1 inhibitors. nih.govacs.org Out of the synthesized compounds, eleven derivatives showed good to excellent inhibitory activity toward COX-1, with seven being completely selective over COX-2. nih.gov The most potent compound had an IC50 value of 64 nM. nih.gov This research underscores the potential to modulate COX-1/COX-2 selectivity through specific substitution patterns on the quinazoline framework. nih.govacs.org
Analgesic Activities
The analgesic potential of quinazoline derivatives has also been an area of significant interest. A study evaluating the in vivo analgesic activity of 7-chloro-2-methyl-4H-benzo[d] nih.govsemanticscholar.org-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one found that the compounds exhibited significant pain relief. researchgate.net Using the acetic acid-induced writhing test in mice, these compounds demonstrated analgesic activity ranging from 74.67% to 83.80% compared to the control group. researchgate.net
Similarly, the investigation of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones revealed notable analgesic effects in the tail-flick method, with some compounds showing activity comparable to the standard, diclofenac. ijpsdronline.com Structure-activity relationship (SAR) studies on other quinazolinone series have indicated that substitutions at various positions can influence analgesic efficacy. For example, in one series of pyrazole-substituted quinazolinones, a chloro group at the C-6 position was found to be favorable for activity. mdpi.com
Other Investigated Biological Activities
Beyond the aforementioned effects, analogs of this compound have been explored for other potential therapeutic applications.
Quinazoline and quinazolinone derivatives have emerged as promising candidates for the development of new antidiabetic agents. mdpi.comekb.eg Research has focused on designing hybrids that combine the quinazoline scaffold with other pharmacophores known to influence glucose metabolism. One such approach involves creating quinazoline-sulfonylurea hybrids designed to act as dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR). nih.gov
In an in vivo study using streptozotocin (B1681764) (STZ)-induced hyperglycemic rats, several quinazoline-sulfonylurea hybrids demonstrated potent antihyperglycemic activity. nih.gov A number of these compounds were found to be more potent than the reference drug glibenclamide, inducing a significant reduction in blood glucose levels. nih.govresearchgate.net For instance, compounds VI-6-a , V , and IV-4 reduced blood glucose by 78.2%, 73.9%, and 71.4%, respectively, compared to a 55.4% reduction by glibenclamide. nih.gov Some of these analogs also exhibited a more prolonged antidiabetic effect than the reference drug. nih.gov
The quinazoline core is a well-established pharmacophore in the design of antihypertensive agents, with marketed drugs like Prazosin (B1663645), Terazosin, and Doxazosin featuring this structure. nih.govresearchgate.net These drugs typically exert their effect through α1-adrenergic receptor blockade. researchgate.netnih.gov
Numerous studies have synthesized and screened novel quinazoline and quinazolin-4(3H)-one derivatives for their antihypertensive properties. In one study, a series of substituted quinazolin-4(3H)-ones were evaluated in vivo, and seven compounds were found to produce a hypotensive effect accompanied by bradycardia. nih.gov Several of these compounds demonstrated better activity than the reference drug Prazosin. researchgate.netnih.gov Another study on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found that while some analogs were less potent than prazosin at low doses, two compounds appeared to be more efficacious antihypertensive agents at higher doses. nih.gov
Antioxidant Properties
The quinazoline nucleus is a versatile scaffold that has been explored for the development of antioxidant agents. Oxidative stress, resulting from an excess of free radicals, is implicated in numerous disease pathologies, making the development of effective antioxidants a key research focus. mdpi.com The antioxidant capacity of quinazolinone derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or chelate pro-oxidant metal ions.
Research into 2-substituted quinazolin-4(3H)-ones has demonstrated that their antioxidant activity is highly dependent on the nature of the substituent at the 2-position. nih.gov Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays have provided key insights into the structure-activity relationships. nih.gov For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is generally required. nih.gov
The potency of these compounds is further enhanced by the position and number of hydroxyl substituents. For instance, derivatives with two hydroxyl groups in the ortho position on the 2-phenyl ring not only show potent radical scavenging but also exhibit metal-chelating properties. nih.govmdpi.com One of the most active compounds identified in a study was 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, which demonstrated potent antioxidant effects. nih.gov Other studies have also revealed that compounds featuring urea, thiourea, or thiazole (B1198619) moieties can exhibit profound antioxidant potential. ingentaconnect.com The antioxidant activities of several quinazoline analogs have been quantified, showing promising results compared to standard antioxidants like Butylated hydroxytoluene (BHT). mdpi.com
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted Quinazolin-4(3H)-ones | DPPH, ABTS, CUPRAC | Activity requires at least one hydroxyl group on the 2-phenyl ring. Ortho-dihydroxy substitution enhances activity and confers metal-chelating properties. | nih.gov |
| Phenolic Quinazolin-4(3H)-one Derivatives | ABTS, DPPH, NO Scavenging | Ortho-diphenolic derivatives demonstrated higher radical scavenging activity than reference antioxidants. | mdpi.com |
| Indolo[1,2-c]quinazoline Derivatives | DPPH | Nitrobenzenamine and fluoro derivatives showed maximum antioxidant activity with IC50 values around 16-19 µg/mL. | mdpi.com |
| Quinazolinones with Urea/Thiourea/Thiazole | DPPH, Superoxide, Hydroxyl, NO Scavenging | Certain derivatives manifested profound antioxidant potential. | ingentaconnect.com |
Anticonvulsant Properties
The quinazoline scaffold is a well-established pharmacophore for central nervous system (CNS) activity, with methaqualone being a notable historical example possessing sedative-hypnotic properties. mdma.chnih.gov This has spurred extensive research into quinazoline analogs for anticonvulsant activity, aiming to develop agents with a better safety profile and higher efficacy. nih.govresearchgate.net
Numerous preclinical studies have evaluated novel quinazoline and quinazolinone derivatives in standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govresearchgate.netmdpi.com The MES model is generally indicative of activity against generalized tonic-clonic seizures, while the scPTZ model helps identify agents effective against absence seizures. nih.gov
Structure-activity relationship studies have revealed key features for anticonvulsant potency. For example, the nature of substituents at positions 2 and 3 of the quinazolinone ring significantly influences activity. mdma.chmdpi.com The presence of a halogen, such as chlorine, on the 3-aryl group has been associated with promising anticonvulsant effects. mdma.ch Specifically, a 6-chloro derivative of methaqualone was found to have remarkable potency against both MES and PTZ-induced seizures. mdpi.com In one study, compounds possessing a 3-o-tolyl or 3-o-chlorophenyl group showed good protection against both MES and scMet-induced seizures with relatively low neurotoxicity. mdma.ch Other research has identified 2,3-disubstituted quinazolin-4(3H)-one derivatives that provide 100% protection against PTZ-induced seizures. mdpi.com Some novel analogs have shown potency several times that of the established antiepileptic drug ethosuximide. mdpi.com
| Compound Class/Derivative | Screening Model | Key Findings | Reference |
|---|---|---|---|
| 3-Aryl-4(3H)-quinazolinones (e.g., 3-o-chlorophenyl derivative) | MES, scMet | Showed good protection against seizures with relatively low neurotoxicity. | mdma.ch |
| 2,3-Disubstituted Quinazolin-4(3H)-ones | scPTZ | Some derivatives exhibited 100% protection against myoclonic seizures. Butyl substitution at position 3 was significant for activity. | mdpi.com |
| Fluorinated Quinazolines | scPTZ, MES | Several compounds showed 100% protection in the PTZ test and demonstrated low neurotoxicity. | nih.gov |
| Substituted Quinazolinone Semicarbazones | MES, scSTY | Almost all synthesized analogs showed potent anticonvulsant activity, with some being equipotent to phenytoin. | researchgate.net |
| 2-((Dimethoxy-oxo-phenylquinazolin-yl)amino)-N-(phenyl)acetamides | MES, scPTZ, 6-Hz | Compound 4d emerged as a prototype with excellent broad-spectrum anti-seizure action (ED50 = 23.5 mg/kg in MES test). | nih.gov |
Anti-obesity Potential
The search for effective anti-obesity agents has led to the investigation of quinazolinone derivatives through two primary mechanisms: antagonism of the ghrelin receptor and inhibition of pancreatic lipase (B570770). nih.govjournaljpri.com
The ghrelin receptor (GHS-R1a) is a key regulator of appetite, and its antagonism is a promising strategy for treating obesity. nih.govacs.org Piperidine-substituted quinazolinone derivatives have been identified as a class of potent, selective, and orally bioavailable GHS-R1a antagonists. In preclinical models, these compounds were shown to suppress food intake and reduce body weight. nih.govacs.org
Another well-established approach for obesity management is the inhibition of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. journaljpri.comsdiarticle4.com Orlistat is a known pancreatic lipase inhibitor used clinically for weight management. journaljpri.com Several studies have reported novel quinazolin-4(3H)-one derivatives with significant pancreatic lipase inhibitory activity. journaljpri.comsdiarticle4.comdocumentsdelivered.com In one such study, two 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives (compounds 3l and 3m) exhibited potent inhibition with IC50 values of 13.13 µg/mL and 13.80 µg/mL, respectively, which were comparable to that of Orlistat (12.72 µg/mL). journaljpri.comsdiarticle4.com These findings suggest that the quinazolinone scaffold is a viable starting point for developing new anti-obesity agents that act by reducing fat absorption. journaljpri.comsdiarticle4.com
| Compound Class | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Piperidine-substituted Quinazolinones | Ghrelin Receptor (GHS-R1a) Antagonism | Act as potent, selective, and orally bioavailable antagonists; suppress food intake and reduce body weight in vivo. | nih.govacs.org |
| 2,3,6-Trisubstituted Quinazolin-4(3H)-ones | Pancreatic Lipase Inhibition | Compounds 3l and 3m showed potent inhibition with IC50 values (13.13 and 13.80 µg/mL) comparable to Orlistat (12.72 µg/mL). | journaljpri.comsdiarticle4.com |
| Indole-Quinazolinone Hybrids | Pancreatic Lipase Inhibition | Novel hybrid analogues exhibited potent PL inhibitory activity (IC50 range of 4.86 to 32.51 μM). | researchgate.net |
Computational Chemistry and Theoretical Studies on 4 Chloro 7 Methylsulfonyl Quinazoline and Quinazoline Analogs
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For quinazoline (B50416) derivatives, these approaches are crucial for understanding their three-dimensional structures, electronic properties, and potential interactions with biological macromolecules.
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method employed in the study of quinazoline analogs. tandfonline.comtandfonline.com DFT calculations are utilized to determine the electronic structure of these molecules, providing insights into their reactivity and photophysical properties. tandfonline.comtandfonline.com By calculating parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the electron-donating and electron-accepting capabilities of the molecules, which are often correlated with their biological activity. researchgate.net
Furthermore, molecular electrostatic potential (MEP) maps generated from these calculations help in identifying the electron-rich and electron-deficient regions of the molecule. tandfonline.com This information is invaluable for predicting how a quinazoline derivative might interact with a biological receptor, highlighting potential sites for hydrogen bonding and other non-covalent interactions. tandfonline.com Time-dependent DFT (TD-DFT) simulations have also been used to study the photophysical characteristics of quinazoline derivatives, examining how solvents affect their electronic absorption and emission spectra. tandfonline.comtandfonline.com
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir For 4-Chloro-7-(methylsulfonyl)quinazoline and its analogs, docking studies are instrumental in identifying potential protein targets and elucidating the molecular basis of their biological activity. nih.govnih.gov
A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov Docking simulations are frequently performed to understand how these compounds bind to the EGFR active site. lums.ac.irnih.gov These studies often reveal that the quinazoline scaffold is a key pharmacophore that can effectively occupy the ATP-binding pocket of the kinase. nih.gov
The analysis of ligand-protein interactions following molecular docking provides detailed insights into the binding mode of quinazoline derivatives. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. lums.ac.irnih.gov
For instance, docking studies of various quinazoline analogs with the EGFR kinase domain have consistently shown the formation of a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region of the ATP-binding site. japsonline.com The anilino group at the 4-position of the quinazoline core often extends into a hydrophobic pocket, forming favorable van der Waals interactions with surrounding amino acid residues. japsonline.com Substituents at the 6- and 7-positions of the quinazoline ring can further modulate the binding affinity and selectivity by engaging in additional interactions with the receptor. nih.gov
The following table summarizes typical interactions observed in docking studies of quinazoline analogs with the EGFR kinase domain.
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue(s) |
| Hydrogen Bonding | Quinazoline N1 | Met793 |
| Hydrophobic Interactions | 4-Anilino substituent | Leu718, Val726, Ala743, Leu844 |
| Pi-Pi Stacking | Quinazoline ring system | Phe856 |
Note: The specific interacting residues can vary depending on the exact ligand and the conformation of the protein.
Molecular docking is a powerful tool for predicting the binding site of a ligand on a protein. In the case of quinazoline-based kinase inhibitors, the ATP-binding region is the most commonly predicted and validated binding site. frontiersin.org The structural similarity of the quinazoline core to the adenine (B156593) part of ATP allows it to act as a competitive inhibitor, preventing the natural substrate from binding and thereby blocking the kinase's catalytic activity. nih.gov
Computational studies have been instrumental in designing quinazoline derivatives that specifically target the ATP-binding site of various kinases, including EGFR. nih.govfrontiersin.org By understanding the topology and chemical environment of this pocket, medicinal chemists can introduce modifications to the quinazoline scaffold to enhance binding affinity and selectivity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. researchgate.net
For quinazoline derivatives, numerous QSAR studies have been conducted to correlate their structural features with their anticancer activity. researchgate.netnih.govijper.orgsemanticscholar.org These studies typically involve the calculation of a wide range of molecular descriptors.
The core of a QSAR study is the identification of molecular descriptors that are significantly correlated with the biological activity of interest. nih.gov These descriptors can be categorized into several classes, including:
Constitutional descriptors: Molecular weight, number of atoms, etc. nih.gov
Topological descriptors: Describing the connectivity of atoms.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc. nih.gov
Physicochemical descriptors: LogP (lipophilicity), molar refractivity. researchgate.net
In QSAR studies of quinazoline analogs as EGFR inhibitors, it has been found that a combination of steric, electronic, and hydrophobic parameters often governs their inhibitory potency. nih.govijper.org For example, the presence of specific substituents at the 6- and 7-positions of the quinazoline ring has been identified as a critical structural feature for high activity. nih.gov
The following table provides examples of descriptor classes and their relevance in QSAR models of quinazoline derivatives.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Constitutional | Molecular Weight | Can influence bioavailability and transport. nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |
| Physicochemical | LogP | Describes the compound's lipophilicity, which affects membrane permeability and binding to hydrophobic pockets. |
| Steric | Molar Refractivity | Reflects the volume of the molecule and can be important for fitting into a binding site. |
Quantum chemical calculations, often performed using DFT methods, are essential for deriving many of the descriptors used in QSAR models. researchgate.net These calculations provide a more detailed and accurate description of the electronic properties of molecules compared to empirical methods. tandfonline.com
Parameters derived from quantum chemical calculations, such as atomic charges, bond orders, and orbital energies, can capture subtle electronic effects that influence ligand-receptor interactions. nih.gov For instance, the calculated charge distribution on the atoms of a quinazoline derivative can indicate its propensity to form hydrogen bonds or electrostatic interactions with a protein target. nih.gov These quantum chemical descriptors have been shown to be significant parameters in predicting the anticancer activity of quinazoline derivatives. nih.gov
In Silico Drug Design Principles (e.g., Lipinski’s Rule of Five in Lead Optimization)researchgate.net
In the modern drug discovery process, in silico methods are indispensable for predicting the pharmacokinetic properties and drug-likeness of novel chemical entities. A foundational concept in this area is Lipinski's Rule of Five, a set of guidelines used to evaluate whether a compound is likely to be an orally active drug in humans. drugbank.cometflin.com This rule establishes four simple physicochemical parameter cutoffs: a molecular weight (MW) of less than 500 Daltons, a lipophilicity value (LogP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). drugbank.com Compounds that comply with these criteria are considered to have a higher probability of good absorption and permeation, making them attractive candidates for further development. For the quinazoline class of compounds, these principles are frequently applied during the lead optimization phase to ensure that newly designed analogs possess favorable drug-like properties. researchgate.netnih.gov
Computational analysis of this compound indicates that it aligns well with Lipinski's Rule of Five. Its molecular structure (C₉H₇ClN₂O₂S) results in a calculated molecular weight of approximately 242.7 g/mol , which is comfortably below the 500 Da threshold. The molecule contains no N-H or O-H groups, giving it a hydrogen bond donor count of zero. The number of potential hydrogen bond acceptors includes the two nitrogen atoms of the quinazoline ring and the two oxygen atoms of the methylsulfonyl group, for a total of four. Both the donor and acceptor counts are within the limits set by the rule. While the LogP value requires computational prediction, its relatively small and moderately polar structure suggests it is highly likely to be under the ceiling of 5. Therefore, this compound exhibits zero violations of Lipinski's rule, marking it as a compound with a promising foundational profile for drug development.
This adherence to drug-likeness principles is a common and favorable characteristic observed across a wide range of quinazoline analogs investigated for therapeutic purposes, particularly as anticancer agents. nih.govresearchgate.net Numerous studies focusing on the synthesis and evaluation of novel quinazoline derivatives consistently perform in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, with Lipinski's rule being a key component of this analysis. researchgate.netresearchgate.net For instance, a comprehensive study on a series of quinazolinone-benzyl piperidine (B6355638) derivatives found that most of the synthesized compounds fulfilled the Lipinski rule. nih.govresearchgate.net Similarly, other research on quinazoline analogs designed as EGFR inhibitors confirmed their promising drug-like properties through computational screening. researchgate.netnih.gov This consistent compliance underscores the versatility of the quinazoline scaffold in generating potent biological activity while maintaining the physicochemical characteristics necessary for oral bioavailability.
The table below provides a comparative analysis of the Lipinski parameters for this compound and several other representative quinazoline analogs.
Table 1: Lipinski's Rule of Five Analysis for Quinazoline Derivatives
| Compound Name | Molecular Weight (Da) | H-Bond Acceptors | H-Bond Donors | Predicted LogP | Lipinski Violations |
|---|---|---|---|---|---|
| This compound | ~242.70 | 4 | 0 | < 5 | 0 |
| 4-Chloro-7-methyl-quinazoline | ~178.62 | 2 | 0 | < 5 | 0 |
| 4-Chloro-7-nitro-quinazoline alfa-chemistry.com | ~209.60 | 4 | 0 | < 5 | 0 |
| 4-Chloro-7-fluoro-6-nitro-quinazoline | ~227.58 | 4 | 0 | < 5 | 0 |
Note: LogP values are generally predicted using computational software as part of in silico ADMET studies.
As illustrated, the core compound and its simple analogs demonstrate excellent adherence to these fundamental drug-likeness rules. This consistent fulfillment of Lipinski's criteria across various substitution patterns highlights why the quinazoline framework is considered a "privileged structure" in medicinal chemistry, providing a robust starting point for the design of new therapeutic agents with favorable pharmacokinetic profiles. nih.govnih.gov
Future Directions and Research Perspectives for 4 Chloro 7 Methylsulfonyl Quinazoline Research
Development of Novel Quinazoline-Based Therapeutic Agents
The quinazoline (B50416) framework is a cornerstone in the development of targeted cancer therapies, with several derivatives approved by the U.S. Food and Drug Administration (FDA), including gefitinib (B1684475), erlotinib, and lapatinib. nih.gov The chemical reactivity of the chloro-substituent at the 4-position of 4-Chloro-7-(methylsulfonyl)quinazoline makes it an ideal starting point for synthesizing diverse libraries of new chemical entities.
Researchers are actively exploring derivatives of this compound for various therapeutic applications. A primary focus is the development of kinase inhibitors, which are crucial for regulating cell signaling pathways implicated in cancer. capes.gov.br For instance, the 7-methylsulfonyl group is a key feature in the design of novel inhibitors targeting Aurora kinases, which play a essential role in cell division. acs.org By reacting the 4-chloro group with various amines, researchers can introduce different side chains to modulate the compound's biological activity and target specificity.
The development pipeline for quinazoline-based drugs is robust, with ongoing efforts to identify new compounds that can overcome drug resistance, a significant challenge with existing therapies. nih.gov The versatility of the 4-chloroquinazoline (B184009) intermediate allows for the creation of compounds targeting a wide range of diseases beyond cancer, including viral infections, microbial diseases, and inflammatory conditions. nih.govmdpi.com
| Derivative Type | Therapeutic Target | Potential Application | Reference(s) |
| 4-Anilinoquinazolines | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Anticancer | nih.gov |
| 2,7-Disubstituted Quinazolines | Aurora Kinases | Triple-Negative Breast Cancer | acs.org |
| Quinazoline Hybrids | Multiple (e.g., EGFR, tubulin) | Anticancer | nih.gov |
Exploration of Multi-Target and Polypharmacological Strategies
Polypharmacology, the design of single chemical agents that act on multiple biological targets simultaneously, is an emerging and promising strategy for treating complex, multifactorial diseases like cancer. nih.gov This approach can offer advantages over traditional single-target drugs or combination therapies, such as improved efficacy, a lower likelihood of developing drug resistance, and a more predictable pharmacokinetic profile. nih.gov
The quinazoline scaffold is particularly well-suited for the development of multi-target-directed ligands (MTDLs). nih.gov Its structure can be systematically modified to incorporate pharmacophores that interact with different biological targets. For example, derivatives of this compound can be engineered to inhibit multiple protein kinases within a cancer-related signaling cascade.
One such example is the development of compounds that concurrently inhibit Aurora kinases and other key enzymes like Flt3. acs.org This dual-inhibition strategy can be more effective in halting cancer cell proliferation than targeting either kinase alone. The design of these MTDLs involves creating hybrid molecules that combine the structural features necessary for binding to the distinct ATP-binding sites of the different target kinases. Researchers continue to explore novel combinations of targets to address complex diseases more effectively. wiley.com
| Multi-Target Agent Class | Key Targets | Therapeutic Rationale | Reference(s) |
| Dual Kinase Inhibitors | Aurora A, Flt3 | Overcoming resistance in leukemia | acs.org |
| Kinase/Enzyme Inhibitors | EGFR, Aromatase | Hormone-dependent breast cancer | nih.gov |
| Multi-Receptor Modulators | mGlu, Serotonin Receptors | Schizophrenia, CNS disorders | mdpi.com |
Optimization of Lead Compounds for Enhanced Potency and Selectivity
Once a promising lead compound is identified, the next critical phase is its optimization to enhance therapeutic properties. This iterative process involves making precise chemical modifications to the molecule's structure to improve its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with the intended target without affecting other molecules). nih.gov
Using this compound as a scaffold, medicinal chemists systematically investigate structure-activity relationships (SAR). For example, in the development of Aurora kinase inhibitors, researchers evaluated a range of different chemical groups at the 7-position of the quinazoline ring. acs.org This process revealed that certain substituents could significantly improve the inhibitory activity against the target kinase. acs.orgacs.org
The optimization process also focuses on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com A key consideration is the compound's lipophilicity, which influences its solubility and cell permeability. Studies have shown that modifying substituents on the quinoline (B57606) ring can impact both COX-2 inhibitory potency and cytotoxicity against cancer cells. nih.gov Through detailed molecular modeling and in vitro testing, lead compounds are refined to create drug candidates with the best possible balance of efficacy, safety, and drug-like properties. nih.gov
| Structural Modification | Effect on Activity | Rationale for Optimization | Reference(s) |
| Substitution at C7-position | Improved Aurora A inhibitory activity | Enhance target binding and selectivity | acs.org |
| Introduction of 1-methylpiperazine (B117243) group | Increased activity and stability | Improve potency and drug-like properties | acs.org |
| Variation of arylethyl groups at C2-position | Modulated π−π stacking interactions with target | Optimize binding affinity within the active site | acs.org |
| Increased lipophilicity of substituents | Enhanced COX-2 inhibition and cytotoxicity | Improve cell permeability and target engagement | nih.gov |
Advanced Synthetic Methodologies for Sustainable Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires the development of efficient, cost-effective, and environmentally sustainable manufacturing processes. Traditional methods for synthesizing 4-chloroquinazolines often rely on harsh chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which can generate significant chemical waste. researchgate.netgoogle.com
Modern research is focused on creating "green" chemistry alternatives that minimize environmental impact. One advanced approach is the use of microwave-mediated synthesis. nih.gov This technique can dramatically reduce reaction times from hours to minutes and often requires less organic solvent, making the process more efficient and sustainable. nih.gov
| Synthetic Method | Key Features | Advantages | Reference(s) |
| Conventional Chlorination | Use of SOCl₂ or POCl₃ | Established and widely used | researchgate.netgoogle.com |
| Microwave-Mediated N-arylation | Rapid heating, THF/H₂O solvent system | Fast reaction times, reduced solvent use, high yields | nih.gov |
| Automated Nanoscale Synthesis | Miniaturized, automated production | Deep chemical space exploration, significant reduction in waste and energy consumption | rsc.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
